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molecular formula C10H8ClNO3 B8688770 6-chloro-1-ethyl-1H-benzo[d][1,3]oxazine-2,4-dione

6-chloro-1-ethyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B8688770
M. Wt: 225.63 g/mol
InChI Key: LWRXXBZJMIVKQC-UHFFFAOYSA-N
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Patent
US07674815B2

Procedure details

To a solution of 1 g (5.06 mmol) of 6-chloro-1H-benzo[d][1,3]oxazine-2,4-dione in DMF (20 ml) were carefully added 265 mg of sodium hydride (55% in mineral oil) at 0° C. This mixture was stirred for 30 min at RT and then 1.18 ml (7.59 mmol) of ethyl iodide were added. Stirring was continued for 16 h at RT, then water was added and the mixture was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried (MgSO4) and concentrated. The remaining residue was purified by crystallization from heptane to obtain 682 mg (60%) of 6-chloro-1-ethyl-1H-benzo[d][1,3]oxazine-2,4-dione as an off-white solid. 1HNMR (DMSO-d6, 300 MHz): δ 1.21 (t, J=7.0 Hz, 3H), 4.05 (q, J=7.0 Hz, 2H), 7.54 (d, J=9.1 Hz, 1H), 7.88 (dd, J=9.1 and 2.5 Hz, 1H), 7.96 (d, J=2.5 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step Two
Quantity
1.18 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2[NH:6][C:7](=[O:11])[O:8][C:9](=[O:10])[C:4]=2[CH:3]=1.[H-].[Na+].[CH2:16](I)[CH3:17].O>CN(C=O)C>[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2[N:6]([CH2:16][CH3:17])[C:7](=[O:11])[O:8][C:9](=[O:10])[C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC2=C(NC(OC2=O)=O)C=C1
Step Two
Name
Quantity
265 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.18 mL
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 16 h at RT
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The remaining residue was purified by crystallization from heptane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC2=C(N(C(OC2=O)=O)CC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 682 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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